molecular formula C10H11F3N2O3 B012846 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol CAS No. 103748-04-5

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol

Cat. No. B012846
M. Wt: 264.2 g/mol
InChI Key: OTPQDFIVHJTZHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aniline derivatives is a common theme in the provided papers. For instance, the synthesis of 1,2-bis(anilino)ethane complexes with calcium and potassium is described, involving metalation and reactions with anhydrous CaI2 . Another study reports the synthesis of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline through characterization techniques . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene is detailed, highlighting high yield and environmental considerations . These methods and considerations could be relevant to the synthesis of "2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol".

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for understanding their properties and reactivity. The paper on 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline provides a detailed analysis using spectroscopic techniques and theoretical calculations, which could be applied to the molecular structure analysis of the compound .

Chemical Reactions Analysis

The reactivity of aniline derivatives with other compounds and their potential as catalysts or reactants in various reactions is another important aspect. The first paper discusses the catalytic activity of 1,2-bis(anilino)ethane complexes in hydroamination reactions . Although the compound of interest is not directly studied, the information on reactivity patterns could be extrapolated to predict its behavior in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives, such as their spectroscopic characteristics, molecular geometry, and electronic properties, are well-documented in the second paper . This includes the use of FT-IR, UV-Vis, and computational methods to determine these properties. The analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and thermodynamic properties provides a comprehensive understanding of the compound's behavior, which could be relevant to "2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol".

Scientific Research Applications

  • Synthesis and Catalytic Activity : The synthesis of 1,2-bis(anilino)ethane complexes involving compounds structurally related to 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol was studied, revealing insights into the formation of calcium and potassium complexes. These complexes demonstrated varied catalytic activities in hydroamination reactions, offering valuable knowledge for the application of similar compounds in catalysis (Ziemann et al., 2018).

  • Gas Solubility in Ionic Liquids : Research into the solubility of gases in ionic liquids, including those structurally similar to the compound , provides insights into the nature of molecular interactions. This knowledge is essential for the application of these substances in fields such as solvent systems and material sciences (Anthony et al., 2005).

  • Chemical Modifications and Synthesis of Derivatives : Studies on direct amination of related compounds and subsequent chemical modifications showcase pathways to synthesize novel derivatives. These findings are crucial for designing new materials and molecules with potential applications in pharmaceuticals and material sciences (Pastýříková et al., 2012).

  • Reaction Pathways and Product Formation : Investigations into the chemical reactions of compounds structurally akin to 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol highlight the understanding of reaction pathways and product formation. This knowledge is vital for chemical synthesis and the development of new pharmaceuticals or materials (Davies et al., 2002).

  • Spectroscopic Analysis and Molecular Interactions : Spectroscopic investigations of compounds with similar structures provide deep insights into molecular vibrations, electronic properties, and interactions. This information is fundamental for applications in material characterization and the design of functional materials (Saravanan et al., 2014).

properties

IUPAC Name

2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c1-14(4-5-16)8-3-2-7(10(11,12)13)6-9(8)15(17)18/h2-3,6,16H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPQDFIVHJTZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381472
Record name 2-{Methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol

CAS RN

103748-04-5
Record name 2-{Methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Methylamino)ethanol (17.3 g, 231 mmol) was added dropwise to a solution of 4-chloro-3-nitrobenzotrifluoride (26.0 g, 115 mmol) in N,N-dimethylformamide (100 ml) at 0° C. After the reaction temperature was raised to room temperature, the reaction mixture was stirred at room temperature for 1 hour, poured into a saturated aqueous ammonium chloride solution, and then extracted twice with ethyl acetate. The organic layer was washed with a 5% aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol = 97/3) to obtain an oil of 4-[N-methyl-N-(2-hydroxy-ethyl) amino]-3-nitrobenzotrifluoride.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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